CUDC-907

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Fimepinostat tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto de herramienta para estudiar la inhibición de las enzimas histona desacetilasa y fosfatidilinositol 3-cinasa.

Biología: Fimepinostat se utiliza para investigar el papel de estas enzimas en los procesos celulares y los estados de enfermedad.

Medicina: Ha mostrado promesa en ensayos clínicos para el tratamiento de varios cánceres, incluidos el linfoma y el mieloma múltiple

Análisis Bioquímico

Biochemical Properties

CUDC-907 (Fimepinostat) plays a significant role in biochemical reactions by inhibiting both HDAC and PI3K enzymes. It potently inhibits class I PI3Ks (PI3Kα, PI3Kβ, PI3Kδ) with IC50 values of 19 nM, 54 nM, and 39 nM, respectively. Additionally, it inhibits class I and II HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC10) with IC50 values of 1.7 nM, 5.0 nM, 1.8 nM, and 2.8 nM, respectively . These interactions lead to the modulation of various cellular processes, including cell cycle regulation, apoptosis, and gene expression.

Cellular Effects

This compound (Fimepinostat) exerts profound effects on various cell types and cellular processes. It has been shown to inhibit the proliferation of hepatocellular carcinoma (HCC) cells by targeting the PI3K/AKT/mTOR pathway and downregulating the expression of c-Myc . In neuroendocrine tumors, this compound enhances the uptake of meta-iodobenzylguanidine (mIBG) by upregulating the norepinephrine transporter (NET), leading to improved imaging and therapeutic outcomes . Furthermore, this compound induces cell cycle arrest and apoptosis in breast cancer cells by modulating the expression of key regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound (Fimepinostat) involves the inhibition of HDAC and PI3K enzymes, leading to the disruption of critical oncogenic signaling pathways. By inhibiting the PI3K-AKT-mTOR pathway, this compound reduces the activity of compensatory signaling molecules such as RAF, MEK, MAPK, and STAT-3 . This inhibition results in decreased cell proliferation and increased apoptosis. Additionally, this compound downregulates the expression of c-Myc, a key oncogene involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound (Fimepinostat) have been observed to change over time. Studies have shown that this compound maintains its stability and efficacy over extended periods. In in vitro and in vivo studies, this compound has demonstrated sustained inhibition of tumor growth and prolonged suppression of oncogenic pathways . The compound’s stability and long-term effects on cellular function make it a promising candidate for cancer therapy.

Dosage Effects in Animal Models

The effects of this compound (Fimepinostat) vary with different dosages in animal models. In hepatocellular carcinoma models, a dosage of 300 mg/kg administered intragastrically three times a week resulted in significant tumor suppression . In neuroendocrine tumor models, a dosage of 5 mg/kg increased the uptake of mIBG in tumors, enhancing imaging and therapeutic outcomes . Higher doses may lead to toxic effects, including diarrhea and hyperglycemia .

Metabolic Pathways

This compound (Fimepinostat) is involved in metabolic pathways that regulate cell growth and survival. By inhibiting the PI3K-AKT-mTOR pathway, this compound affects metabolic flux and metabolite levels, leading to reduced cell proliferation and increased apoptosis . The compound also interacts with enzymes and cofactors involved in these pathways, further modulating cellular metabolism .

Transport and Distribution

This compound (Fimepinostat) is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells . The compound’s distribution within tissues is influenced by its interactions with these transporters, leading to its accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound (Fimepinostat) plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances its ability to inhibit HDAC and PI3K enzymes, leading to the modulation of key cellular processes and pathways .

Métodos De Preparación

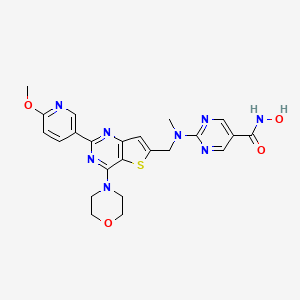

La síntesis de Fimepinostat implica varios pasos clave:

Formación del Núcleo Thieno[3,2-d]pirimidina: Esto se logra mediante una serie de reacciones de condensación que involucran materiales de partida apropiados.

Introducción de los Grupos Piridina y Morfolina: Estos grupos se introducen a través de reacciones de sustitución nucleofílica.

Acoplamiento Final e Hidroxilación: Los pasos finales implican el acoplamiento de los compuestos intermedios e introducir el grupo hidroxilo para formar el producto final.

Los métodos de producción industrial para Fimepinostat se optimizan para garantizar un alto rendimiento y pureza, a menudo involucrando técnicas avanzadas como la cromatografía líquida de alta resolución para la purificación.

Análisis De Reacciones Químicas

Fimepinostat experimenta varios tipos de reacciones químicas:

Oxidación: Puede oxidarse en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que lleva a diferentes análogos.

Sustitución: Las reacciones de sustitución nucleofílica son comunes en la síntesis y modificación de Fimepinostat.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Los principales productos formados a partir de estas reacciones incluyen varios análogos y derivados de Fimepinostat.

Mecanismo De Acción

Fimepinostat inhibe la actividad de las enzimas histona desacetilasa y fosfatidilinositol 3-cinasa, evitando así la activación de la vía de transducción de señales PI3K-AKT-mTOR . Esta vía a menudo está sobreactivada en muchos tipos de células cancerosas, y su inhibición puede prevenir el crecimiento de estas células tumorales . Además, Fimepinostat deteriora la señalización de NF-κB, mejorando la eficacia de otros agentes terapéuticos como la gemcitabina .

Comparación Con Compuestos Similares

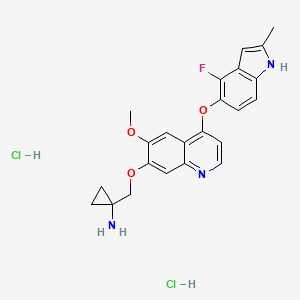

Fimepinostat es único debido a su doble inhibición de las enzimas histona desacetilasa y fosfatidilinositol 3-cinasa. Los compuestos similares incluyen:

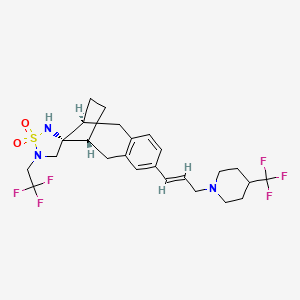

Romidepsina: Un inhibidor de la histona desacetilasa utilizado en el tratamiento del linfoma cutáneo de células T.

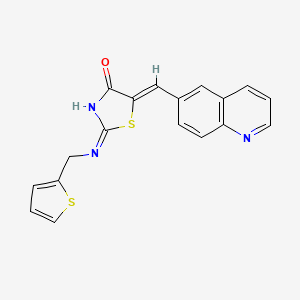

Vorinostat: Otro inhibidor de la histona desacetilasa utilizado para el tratamiento de varios cánceres.

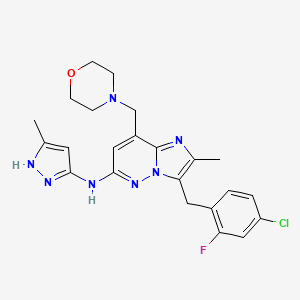

Idelalisib: Un inhibidor de la fosfatidilinositol 3-cinasa utilizado en el tratamiento de la leucemia linfocítica crónica.

El mecanismo de doble inhibición de Fimepinostat proporciona un potencial terapéutico más amplio en comparación con estos inhibidores de un solo objetivo .

Propiedades

IUPAC Name |

N-hydroxy-2-[[2-(6-methoxypyridin-3-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl-methylamino]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N8O4S/c1-30(23-25-11-15(12-26-23)22(32)29-33)13-16-9-17-19(36-16)21(31-5-7-35-8-6-31)28-20(27-17)14-3-4-18(34-2)24-10-14/h3-4,9-12,33H,5-8,13H2,1-2H3,(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWXJLIFIIOYMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC2=C(S1)C(=NC(=N2)C3=CN=C(C=C3)OC)N4CCOCC4)C5=NC=C(C=N5)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90712307 | |

| Record name | N-Hydroxy-2-[{[2-(6-methoxypyridin-3-yl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methyl}(methyl)amino]pyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339928-25-4 | |

| Record name | Fimepinostat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1339928254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fimepinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11891 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Hydroxy-2-[{[2-(6-methoxypyridin-3-yl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-6-yl]methyl}(methyl)amino]pyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FIMEPINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S9RX35S5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide;hydrochloride](/img/structure/B612051.png)

![2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline](/img/structure/B612056.png)